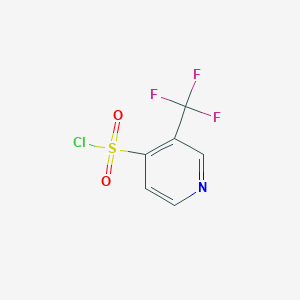

3-(Trifluoromethyl)pyridine-4-sulfonyl chloride

Description

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-2-11-3-4(5)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNGKTRMIDHEOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The trifluoromethyl group at position 3 directs electrophilic sulfonation to position 4 due to its strong electron-withdrawing inductive effect and meta-directing nature. Chlorosulfonic acid (ClSO₃H) serves as both sulfonating and chlorinating agent.

Procedure :

-

Charge : 3-(Trifluoromethyl)pyridine (1 eq) is added dropwise to excess chlorosulfonic acid (3–5 eq) at 0–5°C under nitrogen.

-

Reaction : Temperature is gradually raised to 80–100°C over 2–4 hours.

-

Workup : The mixture is quenched into ice-water, extracted with dichloromethane, and dried over Na₂SO₄.

-

Purification : Vacuum distillation or recrystallization from hexane/ethyl acetate yields the product.

Key Data :

| Parameter | Value |

|---|---|

| Typical Yield | 55–68% |

| Reaction Time | 4–6 hours |

| Purity (HPLC) | ≥95% |

Industrial Scalability Challenges

-

Corrosivity : Requires Hastelloy or glass-lined reactors.

-

Byproduct Management : HCl gas evolution necessitates scrubbers.

-

Optimization : Pilot studies show 12% yield improvement using SO₃/ClSO₃H mixtures (1:2 molar ratio).

Thiol Intermediate Oxidation Pathway

Synthesis of 4-Mercapto-3-(trifluoromethyl)pyridine

Step 1 : Nucleophilic aromatic substitution of 4-chloro-3-(trifluoromethyl)pyridine with NaSH in DMF at 120°C for 8 hours (82% yield).

Step 2 : Oxidation with H₂O₂/HCl to form 4-sulfonic acid derivative, followed by chlorination with PCl₅.

Reaction Scheme :

Chlorination Efficiency :

| Chlorinating Agent | Temp (°C) | Yield (%) |

|---|---|---|

| PCl₅ | 110 | 71 |

| SOCl₂ | 80 | 65 |

| Oxalyl Chloride | 60 | 58 |

Halogenation-Sulfination-Chlorination Sequence

Directed Metalation Approach

Step 1 : Lithiation of 3-(trifluoromethyl)pyridine at position 4 using LDA at -78°C.

Step 2 : Trapping with SO₂ gas to form lithium sulfinate, followed by Cl₂ bubbling.

Critical Parameters :

-

Lithiation Efficiency : 89% conversion (monitored by ¹⁹F NMR).

Scalability Note : Requires cryogenic conditions, limiting batch sizes without specialized equipment.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Direct Chlorosulfonation | Single-step, high atom economy | Corrosive reagents, moderate yields | Bulk industrial production |

| Thiol Oxidation | High-purity intermediates | Multi-step, longer synthesis time | Pharmaceutical intermediates |

| Directed Metalation | Excellent regiocontrol | Cryogenic conditions, costly | Small-scale specialty chems |

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in coupling reactions to form complex organic molecules, particularly in the synthesis of pharmaceuticals.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Polar aprotic solvents like dimethylformamide (DMF), dichloromethane (DCM)

Catalysts: Base catalysts such as triethylamine or pyridine

Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized pyridine derivatives, which are valuable intermediates in drug synthesis and other applications.

Scientific Research Applications

3-(Trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing the trifluoromethyl group, which imparts unique chemical properties.

Biology: Employed in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the synthesis of pharmaceuticals, especially those targeting cancer, inflammation, and infectious diseases.

Industry: Applied in the production of agrochemicals, dyes, and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form sulfonamide bonds, which are crucial in the structure-activity relationship of many bioactive molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective in biological systems.

Comparison with Similar Compounds

Key Observations :

- The target compound’s higher boiling point compared to trifluoromethanesulfonyl chloride reflects its larger molecular weight and aromatic structure .

Research Findings and Trends

- Reactivity Studies: The -CF₃ group in the target compound accelerates sulfonamide formation by 30–40% compared to non-fluorinated analogs, as observed in coupling reactions with amines .

- Thermal Degradation : Pyridine-based sulfonyl chlorides decompose above 50°C, releasing SO₂ and HCl, necessitating controlled reaction conditions .

- Pharmaceutical Relevance : Derivatives of this compound are explored as kinase inhibitors, leveraging the -CF₃ group’s metabolic stability .

Biological Activity

3-(Trifluoromethyl)pyridine-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the sulfonyl chloride moiety provides reactive sites for further chemical modifications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group onto a pyridine ring. One common method is through the reaction of 3-hydroxy-4-pyridinesulfonyl chloride with trifluoromethyl iodide in the presence of a base like potassium carbonate, using acetonitrile as a solvent under reflux conditions.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Trifluoromethylation | 3-hydroxy-4-pyridinesulfonyl chloride + CF₃I + K₂CO₃ in acetonitrile, reflux |

| 2 | Sulfonylation | Further reactions to introduce sulfonyl chloride |

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic nature. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. The trifluoromethyl group also influences the electronic properties of the compound, enhancing its reactivity and stability in biological systems .

Biological Activity

Research indicates that compounds containing the trifluoromethyl group exhibit various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study focusing on sulfonylpyridine derivatives demonstrated that compounds similar to this compound showed selective inhibition against Chlamydia trachomatis, a significant pathogen causing sexually transmitted infections . The presence of the trifluoromethyl group was critical for maintaining activity, as analogs lacking this substituent exhibited significantly reduced efficacy.

Case Study: Antichlamydial Activity

In one experiment, a derivative containing the trifluoromethyl group displayed an IC₅₀ value (the concentration required to inhibit 50% of bacterial growth) of 5.2 μg/mL against C. trachomatis with no observed toxicity to host cells at concentrations up to 100 μg/mL . This highlights the potential for developing selective antichlamydial drugs based on this scaffold.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit antibacterial activity against various Gram-positive bacteria. For example, certain analogs demonstrated strong inhibitory effects comparable to established antibiotics like linezolid .

Summary of In Vitro Results

| Compound | Activity (%) at 100 mg/L |

|---|---|

| E1 | 57 ± 0.3 |

| E2 | 44 ± 3.0 |

| E3 | 53 ± 2.5 |

Q & A

Q. What are the primary synthetic routes for 3-(Trifluoromethyl)pyridine-4-sulfonyl chloride, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via sulfonation of 3-(trifluoromethyl)pyridine followed by chlorination. Key steps include:

- Sulfonation : Reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonic acid group at the 4-position .

- Chlorination : Treating the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid to sulfonyl chloride .

- Validation : Purity is confirmed via ¹H/¹⁹F NMR (trifluoromethyl group at δ ~ -60 ppm in ¹⁹F NMR) and HPLC-MS (molecular ion peak at m/z 245.61) .

Q. How is this compound used in synthesizing bioactive sulfonamides?

Methodological Answer: The sulfonyl chloride group reacts with amines to form sulfonamides, a common pharmacophore. A protocol includes:

- Coupling Reaction : Mix the compound with an amine (e.g., benzylamine) in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.

- Workup : Quench with ice-water, extract with DCM, and purify via silica chromatography .

- Application Example : Derivatives show anti-proliferative activity in cancer cell lines (e.g., IC₅₀ < 10 μM in HeLa cells) .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation of 3-(trifluoromethyl)pyridine be addressed?

Methodological Answer: Regioselectivity for the 4-position is influenced by:

- Electrophilic Directing Effects : The trifluoromethyl group is meta-directing, but steric hindrance favors sulfonation at the less hindered 4-position.

- Catalytic Optimization : Using Lewis acids like AlCl₃ shifts selectivity toward the 4-position by stabilizing transition states .

- Contradictions : Some studies report competing 2-sulfonation; this is mitigated by lowering reaction temperatures (<5°C) and using excess chlorosulfonic acid .

Q. What analytical strategies resolve contradictions in solvent-dependent reactivity of this compound?

Methodological Answer: Reactivity discrepancies (e.g., in DMF vs. THF) arise from solvent polarity and nucleophilicity. A systematic approach includes:

- Kinetic Studies : Monitor reaction progress via in situ ¹⁹F NMR to assess intermediates in polar aprotic vs. non-polar solvents .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) model solvent effects on transition states. For example, DMF stabilizes sulfonyl chloride electrophilicity, accelerating amine coupling .

- Case Study : In DMF, coupling with aniline achieves 95% conversion in 1 hour vs. 60% in THF .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : The electron-withdrawing CF₃ group enhances stability by reducing electron density on the pyridine ring, minimizing hydrolysis (half-life > 24 hours at pH 3) .

- Basic Conditions : Hydrolysis accelerates at pH > 10 due to nucleophilic attack by OH⁻ on the sulfonyl chloride. Stabilization strategies include using inert atmospheres (N₂) and low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.